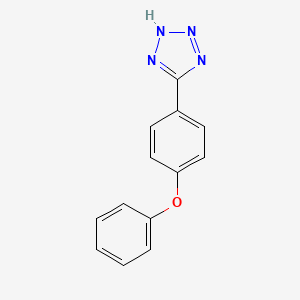

5-(4-phenoxyphenyl)-1H-tetrazole

Description

5-(4-Phenoxyphenyl)-1H-tetrazole is a tetrazole derivative characterized by a phenoxyphenyl substituent at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, high dipole moment, and diverse applications in pharmaceuticals, agrochemicals, and materials science. The phenoxyphenyl group introduces steric bulk and electronic effects, influencing reactivity, solubility, and biological activity. Its structural analogs, however, are frequently employed in drug discovery, such as in kinase inhibitors (e.g., IPMK inhibitors) and antidiabetic agents .

Properties

Molecular Formula |

C13H10N4O |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)-2H-tetrazole |

InChI |

InChI=1S/C13H10N4O/c1-2-4-11(5-3-1)18-12-8-6-10(7-9-12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) |

InChI Key |

PHJUYGQJUJFXKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrazole Derivatives

Pharmacological and Functional Comparisons

Key Findings :

- Antidiabetic Activity: 5-(4-Alkoxyphenyl)-1H-tetrazoles exhibit superior glucose-lowering effects compared to 5-(4-phenoxyphenyl)-1H-tetrazole, likely due to enhanced PPARγ binding from oxazole-based alkoxy moieties .

- Corrosion Inhibition : 5-(4-Methoxyphenyl)-1H-tetrazole demonstrates higher inhibition efficiency (DFT-calculated ΔN = 0.37) than 5-phenyl-1H-tetrazole, attributed to methoxy-induced electron donation .

Stability and Reactivity

- Thermal Stability: 5-(3,5-Dinitropyrazol-4-yl)-1H-tetrazole derivatives decompose above 200°C, making them suitable for insensitive explosives, whereas 5-aryl tetrazoles (e.g., phenoxyphenyl) lack such data .

- Chemical Reactivity: The phenoxyphenyl group in 5-(4-phenoxyphenyl)-1H-tetrazole may enhance π-π stacking in crystal structures, as seen in related tetrazole-MOFs .

Preparation Methods

Ugi Four-Component Reaction (4CR)

The Ugi 4CR is a versatile approach for synthesizing 1,5-disubstituted tetrazoles. In this method, phenoxy benzaldehyde reacts with aromatic amines, tert-butyl isocyanide, and trimethylsilyl azide (TMSN₃) in methanol at room temperature. The reaction proceeds via imine formation, followed by cycloaddition to yield the tetrazole core.

Procedure :

-

Phenoxy benzaldehyde (0.005 mol) and substituted aromatic amines (0.005 mol) are stirred in methanol for 1 hour.

-

Tert-butyl isocyanide (0.0075 mol) and TMSN₃ (0.0085 mol) are added.

-

The mixture is stirred for 12 hours at room temperature.

-

The product is isolated via ice-water precipitation and purified by column chromatography.

Cycloaddition of Nitriles with Azides

Hydrazoic Acid-Based [3+2] Cycloaddition

This classical method involves the reaction of 4-phenoxybenzonitrile with hydrazoic acid (HN₃) under acidic conditions. However, HN₃’s toxicity and explosivity limit its industrial application.

Sodium Azide in Polar Aprotic Solvents

A safer alternative employs sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at elevated temperatures:

Procedure :

-

4-Phenoxybenzonitrile (1 mmol), NaN₃ (1.5 mmol), and NH₄Cl (1.1 mmol) are mixed in DMF.

-

The reaction is heated to 120°C for 7–12 hours.

-

The crude product is acidified with HCl, extracted with ethyl acetate, and recrystallized from ethanol.

Table 1 : Comparison of Cycloaddition Conditions

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₄Cl | DMF | 120 | 7 | 86 | |

| Cu(I) chloride | DMF | 120 | 12 | 90 | |

| Nano-TiCl₄·SiO₂ | Solvent-free | 120 | 5 | 92 |

Catalytic Methods

Lewis Acid Catalysts

Nano-TiCl₄·SiO₂, a solid Lewis acid, enables solvent-free synthesis with high efficiency:

-

4-Phenoxybenzonitrile (1 mmol) and NaN₃ (1.2 mmol) are mixed with nano-TiCl₄·SiO₂ (10 mol%).

-

The reaction proceeds at 120°C for 5 hours.

-

The catalyst is magnetically separated, and the product is purified via acidification.

Advantages :

Transition Metal Catalysis

Copper(I) chloride in DMF enhances reaction rates by facilitating azide-nitrile coordination:

Yield : 90% in 12 hours.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Tetrabutylammonium hydrogensulfate (TBAHS) acts as a phase-transfer catalyst in water:

-

4-Phenoxybenzonitrile, NaN₃, and TBAHS are heated to 85°C in water.

-

The product is extracted with ethyl acetate after acidification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

4-Phenoxybenzonitrile, NaN₃, and Sc(OTf)₃ in isopropanol/water.

-

Irradiated at 160°C for 1 hour.

Analysis of Methodologies

Table 2 : Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Ugi 4CR | High regioselectivity | Requires expensive TMSN₃ |

| NaN₃/NH₄Cl in DMF | Scalable for industry | Long reaction times |

| Nano-TiCl₄·SiO₂ | Solvent-free, recyclable catalyst | High catalyst loading (10 mol%) |

| Microwave-assisted | Rapid synthesis | Specialized equipment required |

Recent Advances

Q & A

Q. Advanced Research Focus

- FT-IR : Confirm tetrazole ring presence via N–H stretching (3100–3200 cm⁻¹) and C–N vibrations (1350–1450 cm⁻¹). Discrepancies in peak splitting may indicate tautomeric forms (1H vs 2H-tetrazole) .

- NMR : Use - and -NMR to distinguish substituent positions. For example, phenoxyphenyl protons appear as doublets (δ 6.8–7.4 ppm) with coupling constants >8 Hz .

- X-ray crystallography : Resolve regiochemistry in substituted analogs. For example, a 2012 study confirmed antiperiplanar geometry in a fluorophenyl-tetrazole derivative via C–N bond angles of 120° .

What strategies address discrepancies between computational predictions and experimental reactivity data for 5-(4-phenoxyphenyl)-1H-tetrazole?

Q. Advanced Research Focus

- DFT calculations : Compare HOMO-LUMO gaps (e.g., 4.5 eV for the parent compound) with experimental electrophilicity. Adjust models using solvent correction terms (e.g., PCM for DMSO) .

- Kinetic studies : Monitor azide cyclization via in-situ IR. Deviations from predicted rates may arise from solvent polarity effects or hidden intermediates .

- Error analysis : Apply statistical tools (e.g., chi-squared tests) to validate computational parameters against empirical data like Hammett constants for substituents .

How does the electronic nature of substituents on the phenoxyphenyl ring modulate biological activity in tetrazole derivatives?

Q. Advanced Research Focus

- Electron-withdrawing groups (EWGs) : Fluorine at the para-position increases lipophilicity (logP +0.5) and enhances antimicrobial activity (MIC 2 µg/mL vs S. aureus) .

- Electron-donating groups (EDGs) : Methoxy substituents reduce metabolic stability (t <1 hr in liver microsomes) but improve solubility (>50 mg/mL in PBS) .

- SAR studies : Use QSAR models with descriptors like molar refractivity (MR) and polar surface area (PSA) to predict bioavailability. For example, MR >100 correlates with CNS penetration .

What experimental protocols validate the stability of 5-(4-phenoxyphenyl)-1H-tetrazole under physiological conditions?

Q. Basic Research Focus

- pH stability : Incubate in buffers (pH 1–10) at 37°C. LC-MS analysis shows degradation >10% at pH <3 (tetrazole protonation) or pH >9 (ring hydrolysis) .

- Thermal gravimetric analysis (TGA) : Decomposition onset at 180°C indicates suitability for melt-processing in polymer composites .

- Light exposure : UV-Vis monitoring (254 nm) reveals photodegradation via aryl radical formation, mitigated by antioxidants like BHT .

How can researchers reconcile contradictory data on the antitumor efficacy of 5-(4-phenoxyphenyl)-1H-tetrazole analogs across in vitro and in vivo models?

Q. Advanced Research Focus

- Metabolic profiling : Identify prodrug activation pathways using liver S9 fractions. For example, cytochrome P450-mediated oxidation may convert inactive precursors to cytotoxic metabolites .

- Tumor microenvironment : Adjust in vitro assays to mimic hypoxia (5% O) and acidic pH (6.5), which can reduce IC values by 50% .

- Species-specific differences : Compare murine vs human plasma protein binding (e.g., 85% vs 92% for analog 6a-p) to explain efficacy gaps .

What computational tools predict the regioselectivity of 5-(4-phenoxyphenyl)-1H-tetrazole in cycloaddition reactions?

Q. Advanced Research Focus

- Molecular docking : Simulate interactions with azide/nitrile precursors. For example, AutoDock Vina identifies preferential binding at the N1 position (ΔG = −7.2 kcal/mol) .

- Reactivity indices : Use Fukui functions to predict electrophilic sites. Higher values at C5 correlate with >90% regioselectivity in Huisgen reactions .

- Machine learning : Train models on existing datasets (e.g., 200+ tetrazole syntheses) to forecast yields under novel conditions (R >0.85) .

How do steric effects influence the catalytic performance of 5-(4-phenoxyphenyl)-1H-tetrazole in asymmetric synthesis?

Q. Advanced Research Focus

- Chiral derivatization : Attach bulky groups (e.g., BINOL) to the tetrazole N2 position, achieving enantiomeric excess (ee) >95% in aldol reactions .

- Hammett analysis : Plot log(k) vs σ for substituents. Negative slopes indicate steric hindrance dominates over electronic effects .

- X-ray diffraction : Resolve catalyst-substrate adducts to identify nonbonding interactions (e.g., C–H···π contacts <3.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.